2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester
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Overview
Description
2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of pyridine derivatives with thiazole heterocycles under specific conditions . The process may include steps such as condensation, cyclization, and functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and efficiency. These methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-Aminothiazole-based compounds
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
What sets 2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester apart is its unique combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-acetamido-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9(20)17-16-19-14-13(23-16)11(15(21)22-2)8-12(18-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRKXKPDXYSCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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